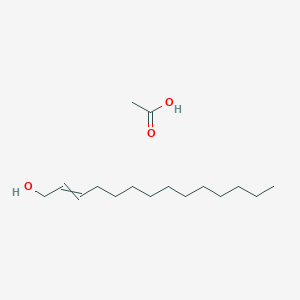

Acetic acid;tetradec-2-en-1-ol

Description

The compound "Acetic acid;tetradec-2-en-1-ol" comprises two distinct components: acetic acid (CAS 64-19-7) and tetradec-2-en-1-ol (a 14-carbon alcohol with a double bond at position 2).

Properties

CAS No. |

51309-20-7 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

acetic acid;tetradec-2-en-1-ol |

InChI |

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h12-13,15H,2-11,14H2,1H3;1H3,(H,3,4) |

InChI Key |

CYFISWWGABYYRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradec-2-en-1-ol typically involves the esterification of acetic acid with tetradec-2-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

Acetic acid;tetradec-2-en-1-ol is an ester formed by the reaction of acetic acid and tetradec-2-en-1-ol. The ester bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol and carboxylic acid:

This reaction is reversible and is a fundamental transformation in organic chemistry .

Hydrogenation of the Double Bond

The double bond in the tetradec-2-en-1-ol moiety can be hydrogenated to form a saturated alcohol:

This reaction alters the compound’s physical properties, such as solubility and boiling point, and is critical for modifying its reactivity.

Oxidation of the Alcohol Moiety

The primary alcohol group in tetradec-2-en-1-ol can undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent and conditions:

-

Mild oxidation (e.g., Jones reagent):

-

Strong oxidation : Further oxidation can yield a carboxylic acid .

Substitution Reactions

The ester group can participate in nucleophilic substitution reactions. For example, reaction with ammonia or amines may yield amides:

This reaction highlights the versatility of the ester functional group in forming derivatives .

Epoxidation of the Double Bond

The double bond in tetradec-2-en-1-ol can undergo epoxidation via peracids (e.g., mCPBA), forming an epoxide:

Epoxidation introduces a reactive site for further ring-opening reactions.

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Products | Key Characteristics |

|---|---|---|---|

| Hydrolysis | Acid (H⁺) or Base (OH⁻) | Acetic acid + Tetradec-2-en-1-ol | Reversible, fundamental ester reaction |

| Hydrogenation | H₂/Pd/C catalyst | Saturated alcohol | Alters physical properties |

| Oxidation (Alcohol) | CrO₃, KMnO₄ | Ketone/Carboxylic acid | Depends on oxidizing strength |

| Substitution (Ester) | Ammonia, amines | Amides | Forms nitrogen-containing derivatives |

| Epoxidation | mCPBA, peracids | Epoxide | Introduces reactive oxygen bridge |

Mechanistic Insights

-

Hydrolysis : The ester bond cleavage follows a two-step mechanism involving protonation, nucleophilic attack, and deprotonation .

-

Hydrogenation : The double bond is reduced via catalytic addition of hydrogen, requiring transition metal catalysts like palladium.

-

Oxidation : The alcohol group is oxidized through an intermediate carbocation or via direct electron transfer, depending on the oxidant.

Scientific Research Applications

Acetic acid;tetradec-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;tetradec-2-en-1-ol involves its interaction with various molecular targets. In esterification reactions, the carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity and allowing the nucleophilic attack by tetradec-2-en-1-ol. This leads to the formation of the ester bond . The compound’s effects in biological systems are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Acetic Acid

- Properties : A short-chain carboxylic acid (C₂H₄O₂) with a pungent, sour odor and vinegar-like aroma. Its odor activity value (OAV) exceeds 1 in jujube fruits, making it a key contributor to flavor profiles .

- Role : Acts as a flavor-impact acid in natural products and is utilized in ester synthesis (e.g., acetates) .

Tetradec-2-en-1-ol

- Properties: A monounsaturated alcohol (C₁₄H₂₈O) with a molecular weight of 212.37 g/mol. The double bond at position 2 introduces structural rigidity, influencing volatility and sensory characteristics.

- Role : Found in esters (e.g., tetradec-2-en-1-yl acetate) and used in fragrances or synthetic intermediates .

Comparison with Structurally Similar Compounds

Comparison with Other Alkenols

Key Findings :

Comparison with Acetic Acid Esters of Alkenols

Key Findings :

Comparison with Other Acid-Alcohol Combinations

Key Findings :

- Acetic acid’s high OAV (>1) makes it more impactful in flavor systems compared to hexanoic or butyric acid .

- Tetradec-2-en-1-ol’s combination with acetic acid is unique in balancing pungency with mild green notes, unlike butyric acid combinations, which emphasize stronger cheesy aromas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.